molecular formula C15H16N2O5 B12788137 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- CAS No. 61948-43-4

2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl-

Cat. No.: B12788137
CAS No.: 61948-43-4
M. Wt: 304.30 g/mol
InChI Key: CTSHLPJLRNLIGI-UHFFFAOYSA-N
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Description

The compound 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- is a structurally complex pyridinecarboxylic acid derivative. It is closely associated with the streptonigrin family, a class of antibiotics and antitumor agents. Key synonyms include Streptovaricinal C and Streptonigrin 2-semicarbazide . The molecule features:

  • A 2-pyridinecarboxylic acid backbone substituted with: An amino group at position 5, A 2-hydroxy-3,4-dimethoxyphenyl group at position 4, A methyl group at position 3, A hydrazide functional group (as indicated by "2-(aminocarbonyl)hydrazide" in ).

Streptonigrin derivatives are known for their ability to intercalate DNA and generate reactive oxygen species (ROS), leading to antitumor activity .

Properties

CAS No.

61948-43-4

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C15H16N2O5/c1-7-11(9(16)6-17-12(7)15(19)20)8-4-5-10(21-2)14(22-3)13(8)18/h4-6,18H,16H2,1-3H3,(H,19,20)

InChI Key

CTSHLPJLRNLIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C(=O)O)N)C2=C(C(=C(C=C2)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Starting Materials: The synthesis may begin with commercially available starting materials such as pyridine derivatives and substituted benzaldehydes.

    Reaction Steps: Key steps may involve condensation reactions, amination, and methylation under controlled conditions.

    Reaction Conditions: Typical conditions may include the use of organic solvents, catalysts, and specific temperature and pH ranges to optimize the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions may include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a significant intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features contribute to enhanced drug efficacy and specificity. For example, derivatives of this compound have been investigated for their potential in treating conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme activity and metabolic pathways. It aids researchers in understanding complex biological processes by serving as a substrate or inhibitor in enzymatic reactions. The presence of the pyridine ring enhances its interaction with various biological targets, making it a valuable tool in drug discovery and development .

Agricultural Chemistry

2-Pyridinecarboxylic acid derivatives have applications in agricultural chemistry, particularly in the formulation of herbicides and pesticides. The compound's ability to interact with plant metabolic processes allows for the development of more effective agrochemicals that can enhance crop yield and resistance to pests .

Material Science

In material science, this compound plays a role in synthesizing novel materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and performance in various applications. Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .

Analytical Chemistry

The compound is also employed in analytical chemistry techniques, including chromatography. It assists in the separation and identification of compounds within complex mixtures, enhancing the accuracy of research findings. Its use as a standard reference material ensures reliable results in quantitative analyses .

Case Studies

  • Pharmaceutical Applications : A study demonstrated that derivatives of 2-pyridinecarboxylic acid exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated using disc diffusion methods, showing promising results for future drug development .
  • Biochemical Insights : Research focused on the interactions between this compound and specific enzymes revealed its potential as an enzyme inhibitor, providing insights into metabolic regulation mechanisms relevant to disease states .
  • Agricultural Innovations : A case study highlighted the effectiveness of pyridine-based herbicides developed from this compound, which showed improved selectivity and efficacy compared to traditional herbicides .

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.

    Pathways Involved: The biochemical pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Streptonigrin and Methyl Streptonigrin

  • Streptonigrin (parent compound): A natural antibiotic with a quinoline-pyridine hybrid structure. It lacks the hydrazide group present in the target compound.
  • Methyl Streptonigrin (3398-48-9): A methyl ester derivative of streptonigrin, where the carboxylic acid is esterified to improve lipophilicity and membrane permeability .
Feature Target Compound Streptonigrin Methyl Streptonigrin
Backbone 2-Pyridinecarboxylic acid Quinoline-pyridine hybrid Modified streptonigrin ester
Key Substituents Hydrazide, hydroxy-dimethoxyphenyl, methyl Carboxylic acid, quinoline Methyl ester, quinoline
Bioactivity Antitumor (inferred from Streptovaricinal C) DNA intercalation, ROS generation Enhanced cellular uptake
Functional Impact Hydrazide may enhance binding specificity High cytotoxicity Improved pharmacokinetics

4-(4-Amino-3-Fluorophenoxy)-N-Methyl-2-Pyridinecarboxamide

This compound (RN: 1257864-28-0) shares the 2-pyridinecarboxylic acid backbone but differs in substituents:

  • A fluorophenoxy group at position 4,
  • A methyl carboxamide at position 2 .
Feature Target Compound 4-(4-Amino-3-Fluorophenoxy)-N-Methyl-2-Pyridinecarboxamide
Substituents Hydroxy-dimethoxyphenyl, hydrazide Fluorophenoxy, methyl carboxamide
Potential Activity Antitumor Kinase inhibition (inferred from fluorophenoxy motif)
Solubility Moderate (hydrazide enhances polarity) High (amide group improves aqueous solubility)

Organotin Pyridinecarboxylates ()

Stannoxanes derived from 2-, 3-, and 4-pyridinecarboxylic acids (e.g., compounds 1–12) exhibit antioxidant properties. For example:

  • Diphenyltin derivative 5 : Shows DPPH radical scavenging activity comparable to vitamin C .
Feature Target Compound Diphenyltin Derivative 5
Core Structure Pyridinecarboxylic acid with hydrazide Organotin-modified pyridine acid
Bioactivity Antitumor Antioxidant
Mechanism DNA interaction Radical scavenging

SAR Insight: The organotin moiety in derivative 5 introduces metal-mediated antioxidant activity, absent in the purely organic target compound .

Regulated Pyridinecarboxylic Esters ()

These feature halogenated aryl groups and ester functionalities .

Feature Target Compound Regulated Ester Derivatives
Substituents Hydroxy-dimethoxyphenyl, hydrazide Chloro, fluoro, methoxy, ester
Regulatory Status Not specified Significant New Use Rules (SNUR)
Toxicity Profile Antitumor (controlled cytotoxicity) Potential ecological toxicity

SAR Insight: Halogenation in regulated esters increases environmental persistence, whereas the target compound’s hydroxyl and methoxy groups may degrade more readily .

Biological Activity

2-Pyridinecarboxylic acid, 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methyl- is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyridine ring and the carboxylic acid group suggests potential interactions with enzymes and receptors involved in metabolic processes.

Antimicrobial Activity

Research has indicated that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar activities .

Antioxidant Properties

The antioxidant capacity of this compound is noteworthy. It has been shown to scavenge free radicals effectively, which can contribute to cellular protection against oxidative stress. This activity is crucial for preventing damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Experimental Results

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyridinecarboxylic acid derivatives, finding that compounds with similar structures demonstrated a minimum inhibitory concentration (MIC) against several bacterial strains .
  • Antioxidant Assays : In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that the compound effectively reduced oxidative stress markers in cell cultures .
  • Inflammation Models : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines, indicating its potential use in inflammatory diseases .

Data Summary

Biological ActivityMethodologyKey Findings
AntimicrobialMIC TestingEffective against Gram-positive bacteria
AntioxidantDPPH Radical ScavengingSignificant reduction in oxidative stress
Anti-inflammatoryCytokine ProfilingDecreased pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for synthesizing 2-pyridinecarboxylic acid derivatives with multiple functional groups?

  • Methodological Answer : Synthesis of polyfunctional pyridinecarboxylic acids often involves multi-step reactions. A common approach is to start with a pyridine core and introduce substituents via condensation, cyclization, or cross-coupling reactions. For example:

  • Step 1 : Condensation of substituted aldehydes (e.g., 2-hydroxy-3,4-dimethoxybenzaldehyde) with aminopyridine derivatives.
  • Step 2 : Functional group modifications (e.g., methylation, hydroxylation) using catalysts like palladium or copper under reflux conditions in solvents such as DMF or toluene .
  • Step 3 : Purification via column chromatography or recrystallization.
    • Key Consideration : Protecting groups (e.g., Boc for amines) may be required to prevent side reactions during synthesis.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., aromatic protons at δ 6.5–8.0 ppm for hydroxy/methoxy phenyl groups, pyridine protons at δ 8.0–9.0 ppm).
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, -NH2_2 at ~3300 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) .
    • Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI or IUPAC nomenclature tools) .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

  • Methodological Answer :

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} determination) .
  • Anti-inflammatory Activity : Inhibition of COX-1/COX-2 enzymes or carrageenan-induced paw edema models in rodents .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria .
    • Data Interpretation : Normalize results against positive controls (e.g., ascorbic acid for antioxidants, indomethacin for anti-inflammatory studies).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-amino-4-(2-hydroxy-3,4-dimethoxyphenyl) substituents?

  • Methodological Answer :

  • DoE Approach : Use Design of Experiments (DoE) to test variables:
  • Catalyst Loading : Vary Pd/Cu ratios (0.5–5 mol%).
  • Temperature : Test reflux vs. microwave-assisted heating.
  • Solvent Polarity : Compare DMF (polar) vs. toluene (non-polar) .
  • Yield Analysis : Monitor via HPLC or GC-MS.
    • Case Study : A similar compound achieved 85% yield using 2 mol% Pd(OAc)2_2 in DMF at 120°C .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Hypothesis Testing :

Tautomerism : Check for keto-enol or amine-imine tautomerism affecting proton shifts.

Impurity Analysis : Use LC-MS to detect byproducts (e.g., unreacted starting materials).

Crystallography : If available, obtain single-crystal X-ray data for unambiguous structural confirmation .

  • Example : A study on thieno[2,3-b]pyridines used X-ray crystallography to resolve ambiguities in NOE correlations .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes like COX-2).
  • QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
  • Validation : Cross-check predictions with experimental IC50_{50} values from assays .
    • Data Source : PubChem’s BioAssay database provides reference bioactivity data for analogous compounds .

Data Contradiction & Reproducibility

Q. How can researchers address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Dose-Response Curves : Ensure IC50_{50} values are derived from at least 3 independent replicates.
  • Standardization : Follow OECD guidelines for in vitro assays to minimize variability .
    • Case Study : A 2021 study found that solvent choice (DMSO vs. ethanol) significantly altered antioxidant activity measurements by 20–30% .

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer :

  • Detailed Protocols : Specify exact catalyst batches, solvent grades, and drying methods (e.g., molecular sieves for DMF).
  • Open Data : Share raw NMR/FT-IR files in repositories like Zenodo for peer validation.
  • Collaborative Trials : Conduct inter-laboratory studies to identify critical control points (e.g., reaction temperature tolerance ±2°C) .

Analytical & Regulatory Considerations

Q. What are the challenges in characterizing trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Use high-resolution MS to detect impurities at <0.1% levels.
  • Forced Degradation : Expose the compound to heat/light/humidity and profile degradation products.
  • Reference Standards : Source certified analogs (e.g., 4-chlorophenyl derivatives) for spiking experiments .
    • Regulatory Note : Pharmacopeial Forum guidelines recommend ICH Q3A/B thresholds for impurity reporting .

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